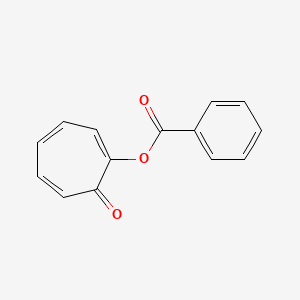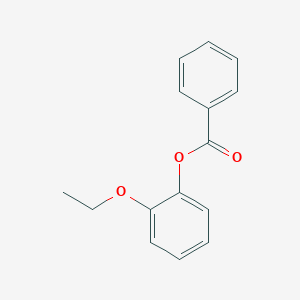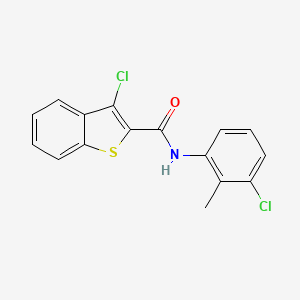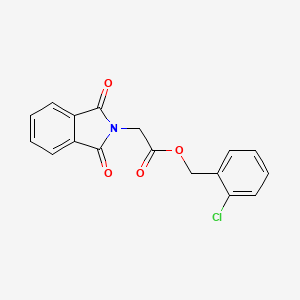![molecular formula C15H14N4O2 B5684106 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684106.png)
5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, commonly known as PTIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTIO is a nitric oxide (NO) scavenger that has been widely used to study the role of NO in various physiological and pathological processes.
Mécanisme D'action
PTIO acts as a 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenger by forming a stable complex with this compound. The reaction between PTIO and this compound results in the formation of 1-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-pyrazolo[3,4-d]pyridazine, which is an inactive product. The reaction between PTIO and this compound is reversible, and the rate of reaction is dependent on the concentration of this compound and PTIO. PTIO has a high affinity for this compound, and it can scavenge this compound even at low concentrations.
Biochemical and Physiological Effects:
PTIO has been shown to have a wide range of biochemical and physiological effects. PTIO can reduce oxidative stress and inflammation by scavenging excess this compound. PTIO can also regulate blood pressure by modulating the production of this compound. PTIO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. PTIO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
PTIO has several advantages for lab experiments. PTIO is a potent 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole scavenger that can selectively remove excess this compound and prevent oxidative damage. PTIO is also stable and can be stored for long periods without degradation. However, PTIO has some limitations for lab experiments. PTIO can interfere with other signaling pathways that are regulated by this compound. PTIO can also produce reactive oxygen species (ROS) under certain conditions, which can lead to oxidative damage.
Orientations Futures
PTIO has several potential future directions for scientific research. PTIO can be used to study the role of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in various physiological and pathological processes. PTIO can also be used as a therapeutic agent for diseases that are associated with excessive this compound production. PTIO can also be modified to improve its selectivity and potency for this compound scavenging. PTIO can also be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of PTIO involves the reaction of 3-(1H-pyrazol-1-yl)aniline with tetrahydrofuran-3-carboxylic acid and triethylamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The resulting product is then treated with acetic anhydride and pyridine to obtain PTIO in high yield. The synthesis of PTIO has been optimized to reduce the use of toxic reagents and improve the purity of the final product.
Applications De Recherche Scientifique
PTIO has been extensively used in scientific research to study the role of 5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in various physiological and pathological processes. This compound is a signaling molecule that plays a crucial role in regulating blood pressure, neurotransmission, and immune response. However, excessive this compound production can lead to oxidative stress and tissue damage. PTIO is a potent this compound scavenger that can selectively remove excess this compound and prevent oxidative damage. PTIO has been used to study the role of this compound in cardiovascular diseases, neurodegenerative disorders, and cancer.
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-(3-pyrazol-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-11(9-13(4-1)19-7-2-6-16-19)15-17-14(18-21-15)12-5-8-20-10-12/h1-4,6-7,9,12H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUNHJYRVHRFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)
![1-methyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5684062.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)


![5-(aminosulfonyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-2-fluorobenzamide](/img/structure/B5684116.png)
![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)